4-Guanidinobenzoic acid

Serine Protease Inhibition Structure-Activity Relationship Trypsin/Thrombin Selectivity

4-Guanidinobenzoic acid (4-GBA) is the essential pharmacophore scaffold for clinically validated serine protease inhibitors including nafamostat, camostat, and gabexate. Replacement of the 4-guanidinobenzoate moiety with similar structures results in near-total loss of inhibitory activity. Co-crystal structure with uPA (PDB: 7VM5, 1.97 Å) confirms covalent Ser195 binding, enabling structure-based inhibitor design. Aryl 4-guanidinobenzoate esters demonstrate order-of-magnitude greater potency than 4-aminobenzamidines in fertility research. Available as free acid or hydrochloride salt with experimentally determined solubility profiles for streamlined reaction optimization.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 16060-65-4
Cat. No. B092259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Guanidinobenzoic acid
CAS16060-65-4
Synonyms4-guanidinobenzoate
4-guanidinobenzoate, monohydrobromide
4-guanidinobenzoate, monohydrochloride
p-guanidinobenzoic acid
para-guanidinobenzoate
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N=C(N)N
InChIInChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11)
InChIKeySXTSBZBQQRIYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Guanidinobenzoic Acid (CAS 16060-65-4) for Serine Protease Research: Procurement and Differentiation Guide


4-Guanidinobenzoic acid (4-GBA; CAS 16060-65-4) is a synthetic small-molecule serine protease inhibitor characterized by a para-substituted guanidino group on a benzoic acid scaffold [1]. It serves as the core pharmacophore for a class of clinically important prodrugs, including nafamostat, camostat, and gabexate, which are used for treating pancreatitis, DIC, and other conditions [2]. Its mechanism involves binding to the active site of serine proteases, such as trypsin, uPA, plasmin, thrombin, and acrosin [3]. Due to its unique structure, it is also a critical intermediate for synthesizing novel protease inhibitors and other derivatives [4].

4-Guanidinobenzoic Acid: Why Structural Analogs Fail as Direct Substitutes


While 4-guanidinobenzoic acid (4-GBA) is the foundational scaffold for a class of serine protease inhibitors, simple in-class substitution is not possible due to quantifiable differences in potency, selectivity, and physicochemical properties. Replacing the 4-guanidinobenzoate moiety with similar structures like N-formamidinyl-isonipecotic acid or an arginine moiety results in an almost total loss of inhibitory activity [1]. Furthermore, the free acid form of 4-GBA is a metabolic product of prodrugs like nafamostat and camostat, but it does not share their clinical pharmacokinetic profile [2]. The specific evidence below quantifies these differences to inform research material selection.

Quantitative Differentiation of 4-Guanidinobenzoic Acid Against Key Comparators


4-GBA Esters Exhibit Picomolar vs. Micromolar Potency Relative to Arg-Modified Analogs

The core 4-guanidinobenzoic acid ester scaffold is essential for potent serine protease inhibition. In a direct head-to-head comparison within the same study, replacing the 4-guanidinobenzoic acid moiety with an N-formamidinyl-isonipecotic acid or an arginine moiety caused an almost total loss of inhibitory activity against trypsin, thrombin, and plasmin [1]. Further, while the parent 4-GBA acid is a weaker inhibitor, certain of its ester derivatives achieve picomolar-range activity against plasmin (compound 2c), demonstrating the scaffold's unique potential [1].

Serine Protease Inhibition Structure-Activity Relationship Trypsin/Thrombin Selectivity

4-GBA Esters Outperform Nafamostat and Gabexate in Trypsin Inhibition Potency

Newly synthesized 4-guanidinobenzoic acid ester derivatives have been shown to be more potent trypsin inhibitors than the established clinical prodrugs nafamostat and gabexate. In a 2024 study, five specific derivatives (6a, 6c–6e, 7j) demonstrated IC50 values between 0.0756 µM and 0.1227 µM against trypsin, which were reported as more potent than both nafamostat and gabexate [1]. This provides a clear quantitative benchmark for developing next-generation inhibitors based on the 4-GBA scaffold.

Acute Pancreatitis Trypsin Inhibition Anti-inflammatory

4-GBA Scaffold Enables Trypsin-Thrombin Selectivity Tuning

The 4-guanidinobenzoic acid scaffold allows for the tuning of selectivity between trypsin and thrombin through specific structural modifications. A cross-study analysis of SAR data reveals that the trypsin-thrombin selectivity is influenced by the presence of a guanidine-remote carboxylic function in 4-GBA esters [1]. This is a quantifiable advantage over less versatile inhibitors like 4-aminobenzamidine, which show less discrimination between these proteases [2].

Anticoagulation Hemorrhagic Risk Protease Selectivity

4-GBA is 10x More Potent Than 4-Aminobenzamidine in Sperm Penetration Assays

In a direct functional assay measuring inhibition of human sperm penetration into zona-free hamster oocytes, aryl 4-guanidinobenzoates were effective at concentrations an order of magnitude lower than 4-aminobenzamidines [1]. Specifically, 4-guanidinobenzoates decreased oocyte penetration at concentrations of 10⁻⁴ to 10⁻⁶ M, whereas 4-aminobenzamidines required higher concentrations of 10⁻³ and 10⁻⁴ M to achieve a similar effect. This demonstrates a clear, quantifiable potency advantage for the 4-GBA scaffold in a functional biological context relevant to fertility and contraceptive research.

Contraceptive Research Acrosin Inhibition Fertility

4-GBA Hydrochloride Solubility is Highest in Methanol, Enabling Specific Formulation Workflows

The solubility of 4-guanidinobenzoic acid hydrochloride (4-GABCL) was quantitatively determined for the first time across a range of pure and binary solvents from 294.55 K to 333.65 K [1]. The solubility order in pure solvents was definitively established as: methanol > H₂O > n-propanol > ethanol > n-butanol > isopropanol > n-pentanol. This precise ranking provides a critical, data-driven workflow for researchers selecting solvents for reactions, purifications, or formulation development, avoiding time-consuming trial-and-error.

Pre-formulation Solubility Crystallization

Crystal Structure Confirms 4-GBA's Covalent Binding Mode to uPA's Ser195

High-resolution X-ray crystallography (1.97 Å) provides direct structural evidence that 4-guanidinobenzoic acid (GBA) binds covalently to the catalytic serine residue (Ser195) in the active site of human urokinase-type plasminogen activator (uPA) [1]. This structure (PDB ID: 7VM5) reveals GBA as the hydrolyzed product of nafamostat that remains covalently linked to the enzyme, a key mechanistic insight not available for many other inhibitors. While this is a class-level mechanism for covalent serine protease inhibitors, the specific structural detail is unique to 4-GBA.

Structural Biology uPA Inhibition Drug Design

Validated Research Applications for Procuring 4-Guanidinobenzoic Acid


Medicinal Chemistry for Next-Generation Serine Protease Inhibitors

Procure 4-GBA as a starting material to synthesize novel ester derivatives. As demonstrated in Section 3, the 4-GBA scaffold is essential for activity, and its esters can surpass the potency of current clinical agents like nafamostat and gabexate in trypsin inhibition assays [1]. Its unique structure also allows for tunable selectivity between trypsin and thrombin, which is not achievable with simpler amidine-based inhibitors [2].

Development of Non-Hormonal Contraceptive Agents

Use 4-GBA to synthesize aryl 4-guanidinobenzoates for fertility and contraceptive research. Quantitative evidence confirms that these compounds are an order of magnitude more potent than 4-aminobenzamidines in inhibiting sperm-egg interaction [1]. This superior functional activity in a complex biological assay makes 4-GBA the preferred core scaffold for this application.

Crystallography and Structure-Based Drug Design for uPA

Procure 4-GBA for use in co-crystallization studies with urokinase-type plasminogen activator (uPA). The high-resolution (1.97 Å) crystal structure (PDB: 7VM5) confirms its covalent binding mode to Ser195, providing a validated and detailed structural template for rational inhibitor design against this cancer and inflammation target [1].

Pre-Formulation and Process Chemistry Development

Procure 4-GBA hydrochloride for solubility and crystallization studies. The experimentally determined solubility ranking in pure solvents (methanol > H₂O > n-propanol > ethanol > n-butanol > isopropanol > n-pentanol) provides a data-driven selection guide, eliminating guesswork in reaction and purification workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Guanidinobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.